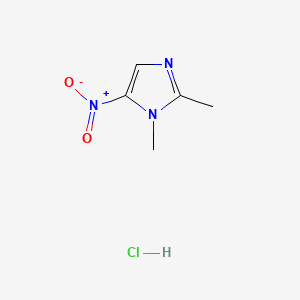

Dimetridazole hydrochloride

Description

Properties

IUPAC Name |

1,2-dimethyl-5-nitroimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-4-6-3-5(7(4)2)8(9)10;/h3H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLFSIVOXQYEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067081 |

Source

|

| Record name | 1,2-Dimethyl-5-nitro-1H-imidazole monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-20-1 |

Source

|

| Record name | 1H-Imidazole, 1,2-dimethyl-5-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetridazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1,2-dimethyl-5-nitro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-5-nitro-1H-imidazole monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-5-nitro-1H-imidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETRIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VG9K6QSE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Targets of Dimetridazole's Nitro Group Reduction

Abstract

Dimetridazole (DMZ), a 5-nitroimidazole derivative, is a potent antiprotozoal and antibacterial agent whose biological activity is contingent upon the reductive activation of its nitro group.[1] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning DMZ's cytotoxicity, with a specific focus on the biological macromolecules targeted by its reactive metabolites. We will explore the enzymatic activation cascade, the primary targets—DNA and proteins—and the downstream cellular sequelae. Furthermore, this document furnishes detailed experimental protocols for the characterization of these drug-target interactions, offering a robust framework for researchers in drug development and molecular toxicology.

Introduction: The Imperative of Reductive Activation

Dimetridazole, like other 5-nitroimidazoles, is a prodrug; it is administered in an inactive form and requires metabolic activation within the target organism to exert its therapeutic effect.[2][3] The key to its selective toxicity against anaerobic bacteria and protozoa lies in the unique low-redox-potential environment of these organisms.[3][4] Aerobic cells, with their high oxygen tension, cannot efficiently reduce the nitro group to the levels required for activation.[5] This selective activation is the cornerstone of its therapeutic window and efficacy.

The activation process is a multi-electron reduction of the 5-nitro group (R-NO₂), catalyzed by microbial nitroreductases.[3][6] This process is highly efficient under anaerobic conditions, where low-redox-potential electron carriers like ferredoxin are abundant.[7] The central hypothesis, widely supported by decades of research, posits that the reduction generates a series of short-lived, highly reactive intermediates, including the nitro radical anion (R-NO₂⁻), a nitroso derivative (R-NO), and a hydroxylamine derivative (R-NHOH).[1][5][8] It is these cytotoxic species, not the parent compound, that interact with and damage critical cellular components, ultimately leading to cell death.[1][3]

The Enzymatic Machinery of Dimetridazole Activation

The bioactivation of DMZ is not a spontaneous event but is catalyzed by specific oxidoreductase enzymes present in susceptible organisms. The primary enzymatic drivers are NAD(P)H-dependent nitroreductases and low-redox-potential enzyme systems like Pyruvate:Ferredoxin Oxidoreductase (PFOR).[7][9]

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is central to the energy metabolism of many anaerobic organisms.[7] PFOR catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to ferredoxin. Reduced ferredoxin, in turn, possesses a sufficiently low redox potential to directly reduce the nitro group of dimetridazole, initiating the toxic cascade.[7] The absence of this pathway in most aerobic and host cells is a key determinant of the drug's selectivity.

-

Nitroreductases (NTRs): A family of flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds.[3][6] In organisms like Helicobacter pylori, specific NTRs such as RdxA and FrxA have been implicated in the activation of related nitroimidazoles like metronidazole.[9] While the specific NTRs responsible for DMZ activation may vary between organisms, their functional role is conserved: to generate the reactive nitro species that are the ultimate effectors of toxicity.

The causality behind this enzymatic choice is rooted in thermodynamics. The one-electron reduction potential (E¹₇) of the nitroimidazole determines the ease with which it can accept an electron.[10] Enzymes like PFOR provide a source of electrons at a sufficiently negative potential to drive this otherwise unfavorable reaction.

Metabolic Activation Pathway of Dimetridazole

The following diagram illustrates the stepwise reduction of Dimetridazole's nitro group, a process catalyzed by microbial nitroreductases.

Caption: Stepwise reduction of Dimetridazole to cytotoxic intermediates.

Primary Biological Target I: Deoxyribonucleic Acid (DNA)

The genotoxic potential of activated 5-nitroimidazoles is well-documented, and DNA is considered a principal target.[11][12] The highly electrophilic nature of the nitroso and hydroxylamine intermediates makes them potent agents of DNA damage.

Mechanism of DNA Damage: The interaction of reduced DMZ metabolites with DNA leads to several damaging outcomes:

-

Covalent Adduct Formation: The reactive intermediates can form covalent bonds with DNA bases, creating adducts that disrupt the normal structure of the double helix.

-

DNA Strand Breaks: The most cytotoxic lesion is believed to be the induction of single- and double-strand breaks.[10][13][14] This damage destabilizes the genome, inhibits DNA replication and transcription, and triggers cellular stress responses.[1] Studies on related nitroimidazoles have consistently shown a correlation between the drug's reduction potential and its efficiency in causing DNA strand breaks.[10]

-

Inhibition of DNA Synthesis: By physically damaging the DNA template and potentially inhibiting DNA repair enzymes, the activated drug effectively halts DNA replication, a fatal event for proliferating microbial cells.[1]

This multifaceted assault on genomic integrity is a primary contributor to the bactericidal and protozoacidal effects of Dimetridazole.

Logical Flow: From Activation to Cytotoxicity

The diagram below outlines the logical progression from the reductive activation of Dimetridazole to its ultimate cytotoxic effects on DNA and proteins.

Caption: The cascade from Dimetridazole activation to target damage.

Primary Biological Target II: Proteins

While DNA damage is a critical component of DMZ's action, proteins are also significant targets. The same reactive intermediates that attack DNA can readily react with nucleophilic amino acid residues in proteins, such as cysteine and histidine.

Mechanism of Protein Damage:

-

Covalent Binding and Adduct Formation: Studies have demonstrated the formation of protein-bound metabolites following DMZ metabolism.[15] This covalent modification can irreversibly alter the three-dimensional structure of a protein.

-

Enzyme Inactivation: When the targeted protein is an enzyme, covalent modification of active site residues or allosteric sites can lead to a complete loss of catalytic function.[7] Inactivation of enzymes involved in critical metabolic pathways, such as energy production or redox homeostasis (e.g., thioredoxin reductase), contributes significantly to the drug's overall cytotoxicity.[7]

The targeting of proteins represents a parallel pathway to cytotoxicity, complementing the genotoxic effects and increasing the likelihood of cell death.

Identified Metabolites of Dimetridazole and Related Nitroimidazoles

The following table summarizes key metabolites identified in various biological systems. The formation of these compounds is a direct result of the metabolic processes following nitro group reduction and other modifications.

| Metabolite Name | Abbreviation | Parent Compound(s) | Analytical Method | Reference(s) |

| 2-Hydroxymethyl-1-methyl-5-nitroimidazole | HMMNI | Dimetridazole, Ronidazole | LC-MS/MS | [11][12][16] |

| 1-Methyl-2-hydroxymethyl-5-nitroimidazole | 2-OH-DMZ | Dimetridazole | Primary Hepatocyte Culture | [15] |

| 5-Amino-1,2-dimethylimidazole | - | Dimetridazole | Resting Cell Method | [8] |

| 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | Metronidazole-OH | Metronidazole | LC-MS/MS | [11][12] |

Experimental Protocols for Target Identification & Characterization

To validate and explore the biological targets of Dimetridazole, robust experimental workflows are essential. The following protocols provide a self-validating system for identifying DNA damage and protein adducts.

Protocol 5.1: Detection of DNA Damage via Alkaline Comet Assay

The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Causality: The principle is that under an electric field, fragmented DNA will migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. The use of alkaline conditions (pH > 13) is critical as it denatures the DNA, allowing for the detection of single-strand breaks and alkali-labile sites.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture target anaerobic/microaerophilic cells (e.g., Giardia lamblia, Bacteroides fragilis) to mid-log phase. Expose cells to a range of Dimetridazole concentrations (including a vehicle control) for a defined period (e.g., 1-4 hours) under appropriate anaerobic conditions.

-

Cell Harvesting and Embedding: Harvest cells by centrifugation at low speed. Resuspend a small aliquot of cells (approx. 1 x 10⁵) in 0.5% low-melting-point agarose in PBS at 37°C.

-

Slide Preparation: Quickly pipette the cell/agarose suspension onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

-

Cell Lysis: Carefully remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cellular proteins and membranes, leaving behind the nucleoid.

-

Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes. The exact time and voltage should be optimized for the cell type.

-

Neutralization and Staining: Gently remove the slides and immerse them in a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating three times. Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and quantify the extent of DNA damage using specialized software to measure parameters like tail length, % DNA in the tail, and tail moment.

Protocol 5.2: Identification of Protein Adducts via LC-MS/MS

This workflow is designed to identify specific proteins that are covalently modified by Dimetridazole metabolites.

Causality: The strategy relies on the principle that covalent modification will alter the mass of a protein or its constituent peptides. By comparing the proteomes of treated and untreated cells using high-resolution mass spectrometry, these mass-shifted peptides can be identified, pinpointing the exact protein and often the site of modification.

Workflow for Identifying Protein Targets of Dimetridazole

Caption: Experimental workflow for proteomic identification of DMZ targets.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells as described in Protocol 5.1. Treat one culture with a cytotoxic concentration of Dimetridazole and a parallel culture with the vehicle control.

-

Protein Extraction: Harvest cells, wash with PBS, and lyse in a suitable buffer containing protease inhibitors. Quantify the total protein concentration using a standard assay (e.g., BCA).

-

Proteolytic Digestion: Take an equal amount of protein (e.g., 100 µg) from both the treated and control samples. Reduce the disulfide bonds (with DTT), alkylate the free cysteines (with iodoacetamide), and digest the proteins into peptides overnight using sequencing-grade trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography separates the complex peptide mixture over time, and the mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).

-

Data Analysis and Adduct Identification: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database of the target organism.

-

Self-Validation: The key is to perform a differential analysis. Search for known DMZ metabolite masses as a variable modification on nucleophilic residues. A true positive hit is a peptide that is identified with this specific mass shift only in the DMZ-treated sample and not in the control.

-

Confirmation: The MS/MS spectrum of the modified peptide must contain sufficient fragment ions to confidently assign the sequence and localize the site of the modification.

-

Conclusion

The biological activity of Dimetridazole is a classic example of targeted bioactivation. Its efficacy is not derived from the parent molecule but from the reactive intermediates generated by nitroreductase enzymes unique to anaerobic and microaerophilic pathogens. These metabolites wage a two-pronged assault on the cell, targeting both the genomic integrity through DNA damage and the proteomic machinery through protein inactivation. Understanding these fundamental mechanisms and employing robust analytical workflows to probe them are essential for the rational development of next-generation antimicrobial agents and for assessing the toxicological risks associated with this important class of drugs.

References

-

Dings, M. E. M., Göblyös, A., & Dreesen, P. H. W. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. [Link]

-

Müller, J., Wastling, J., Sanderson, S., Müller, N., & Hemphill, A. (2013). Metabolism of nitro drugs metronidazole and nitazoxanide in Giardia lamblia: characterization of a novel nitroreductase (GlNR2). Journal of Antimicrobial Chemotherapy, 68(8), 1783-1790. [Link]

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Ipronidazole, Dimetridazole, Metronidazole, Ronidazole. Targeted to animal and fishery products. [Link]

-

Granja, R. H. M. M., Nino, A. M. M., Reche, K. V. G., Giannotti, F. M., de Lima, A. C., Wanschel, A. C. B. A., & Salerno, A. G. (2015). Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS. Food Additives & Contaminants: Part A, 30(5), 846-854. [Link]

-

Hoffman, P. S., Sisson, G., Croxen, M. A., Welch, K., Harman, W. D., Cremades, N., & Morash, M. (2007). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 51(2), 639-645. [Link]

-

Yang, X. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies Application Note. [Link]

-

Granja, R. H. M. M., Nino, A. M. M., Rabone, F., Nino, R. E. M., Cannavan, A., & Salerno, A. G. (2009). Determination of Metronidazole, Dimetridazole, Ronidazole and their Metabolites in Bovine Muscle by Liquid Chromatography-Tandem Mass Spectrometry. Proceedings of the 5th International Symposium on Recent Advances in Food Analysis. [Link]

-

Dings, M. E. M., Göblyös, A., & Dreesen, P. H. W. (2018). Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. [Link]

-

Oderinde, V., Carlier, J. P., & Reysset, G. (1995). Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. Journal of Antimicrobial Chemotherapy, 36(3), 487-495. [Link]

-

Gadsby, P., McHugh, T. D., & Krishna, S. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]

-

Zahoor, A., Lafleur, M. V., Knight, R. C., Loman, H., & Edwards, D. I. (1987). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 36(19), 3299-3304. [Link]

-

Hoogenboom, L. A., van den Boogaard, P. J., van der Steeg-van Gompel, C. H., & van Veldhuizen, A. (1995). Biotransformation of Dimetridazole by Primary Cultures of Pig Hepatocytes. Journal of Agricultural and Food Chemistry, 43(6), 1637-1644. [Link]

-

Czarczynska-Goslinska, B., Lodyga-Chruscinska, E., & Goslinski, T. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 24(18), 3294. [Link]

-

Cannavan, A., & Kennedy, D. G. (1997). Determination of dimetridazole, ronidazole and their common metabolite in poultry muscle and eggs by high performance liquid chromatography with UV detection and confirmatory analysis by atmospheric pressure chemical ionisation mass spectrometry. The Analyst, 122(9), 963-966. [Link]

-

Knox, R. J., Knight, R. C., & Edwards, D. I. (1983). DNA damage induced by reductively activated nitroimidazoles--pH effects. Biochemical Pharmacology, 32(14), 2149-2153. [Link]

-

Gadsby, P., McHugh, T. D., & Krishna, S. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2011). Dimetridazole Review Findings. APVMA. [Link]

-

Re, J. L., Sánchez-Suárez, P., & Dueñas-García, I. E. (2002). DNA breakage due to metronidazole treatment. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 521(1-2), 127-133. [Link]

-

Creative Animodel. (n.d.). The Science Behind Dimetridazole: Antiprotozoal Mechanisms and Applications. Creative Animodel Blogs. [Link]

-

Navarrete-Vázquez, G., Chávez-Silva, F., & Argotte-Ramos, R. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724. [Link]

-

Rojas, E., Valverde, M., Sordo, M., & Ostrosky-Wegman, P. (1996). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivates. Mutation Research Letters, 368(3-4), 263-270. [Link]

-

Curado, S., Anderson, R. M., & Wask, D. (2022). cxcl18b-defined transitional state-specific nitric oxide drives injury-induced Müller glia cell-cycle re-entry in the zebrafish retina. eLife, 11, e77785. [Link]

-

Mohindra, J. K., & Rauth, A. M. (1976). Increased Cell Killing by Metronidazole and Nitrofurazone of Hypoxic Compared to Aerobic Mammalian Cells. Cancer Research, 36(3), 930-936. [Link]

-

Rojas, E., Valverde, M., Sordo, M., & Ostrosky-Wegman, P. (1996). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivates. Mutation Research, 368(3-4), 263-270. [Link]

-

Dings, M. E. M., Göblyös, A., & Dreesen, P. H. W. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mhlw.go.jp [mhlw.go.jp]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Dimetridazole in Avian Models

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacokinetic profile and metabolic fate of dimetridazole (DMZ) in avian species. As a nitroimidazole antimicrobial, DMZ has seen historical use in poultry, particularly for the control of blackhead disease (histomoniasis) in turkeys.[1][2] However, concerns regarding potential carcinogenicity and genotoxicity have led to restrictions on its use in food-producing animals in many jurisdictions.[1][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for both regulatory assessment and the development of safer alternatives.

This document moves beyond a simple recitation of facts to explain the causality behind the observed pharmacokinetic behaviors and the experimental choices made in their study.

Physicochemical Properties and Their Pharmacokinetic Implications

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Following oral administration, dimetridazole is readily absorbed from the gastrointestinal tract in avian species.[4] This efficient absorption is a prerequisite for its systemic action against protozoal infections.

Distribution

Once absorbed, DMZ and its primary metabolite are rapidly and widely distributed throughout avian tissues.[1] A notable characteristic of DMZ's distribution is its tendency to accumulate in adipose tissues, such as sebum. This is attributed to the lipophilic nature of the compound and its metabolites.[1] Consequently, sebum often exhibits the slowest elimination rate for both DMZ and its metabolite, making it a critical tissue for residue monitoring.[1]

Residues of DMZ and its metabolite are also found in eggs, with concentrations peaking on the first day after drug withdrawal.[1] The distribution into egg components is influenced by the physicochemical properties of the drug and the physiological processes of yolk and albumen formation.[1]

Metabolism: The Central Role of Oxidation

The primary metabolic pathway for dimetridazole in avian species is oxidation. This biotransformation is crucial as it not only alters the biological activity of the compound but also its rate of elimination.

The main metabolite of dimetridazole is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) .[1][5] Studies consistently show that the concentration of HMMNI in both broiler tissues and eggs is often higher than that of the parent drug, DMZ.[1] This indicates that DMZ undergoes extensive first-pass and systemic metabolism.

The metabolic conversion is primarily an oxidation of the 2-methyl group on the imidazole ring.[2] While not definitively confirmed in the available literature for avian species, this type of oxidative reaction is typically catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver.[6][7] Avian species possess a range of CYP enzymes, and inter-species differences in their activity can lead to variations in drug metabolism.[6] Further research utilizing avian liver microsomes or hepatocytes would be necessary to identify the specific CYP isoforms responsible for DMZ metabolism.

In turkeys, in addition to HMMNI, other metabolites have been identified in excreta, including a carboxylic acid derivative (from further oxidation of HMMNI) and a glucuronide conjugate, indicating that Phase II conjugation also plays a role in the detoxification and elimination process.[2][3]

Figure 1: Proposed metabolic pathway of Dimetridazole in avian species.

Excretion

Dimetridazole and its metabolites are primarily excreted through the urine and feces.[2] The conversion to more polar metabolites like HMMNI and its subsequent conjugates facilitates their elimination from the body.

Pharmacokinetic Parameters in Avian Species

Quantifying the pharmacokinetic parameters of DMZ is essential for determining appropriate dosing regimens and withdrawal periods. However, comprehensive pharmacokinetic data (Cmax, Tmax, AUC) for DMZ in key poultry species like chickens and turkeys is not extensively detailed in the readily available literature. Much of the focus has been on residue depletion studies.

The following table summarizes the available pharmacokinetic and elimination data. It is important to note the inter-species variability, a common phenomenon in avian pharmacology.[8]

| Parameter | Avian Species | Value | Comments | Reference |

| Elimination Half-life (t½) | Broiler Chickens (Sebum) | DMZ: 7.70 h; HMMNI: 6.93 h | Sebum is the tissue with the longest residue time. | [1] |

| Laying Hens (Eggs) | DMZ: 0.45 days; HMMNI: 0.66 days | Residues peaked on the first day after withdrawal. | [1] | |

| Homing Pigeons (Plasma) | 3.9 h | Following intravenous administration. | [9] | |

| Bioavailability (F) | Homing Pigeons | 83.8% (fasted) | Oral tablet bioavailability. Reduced by 20% when administered with food. | [9] |

| Residue Depletion | Broiler Chickens | Undetectable after 168 h in sebum | Following a 10-day treatment with 500 mg/kg DMZ in feed. | [1] |

| Recommended Withdrawal Time | Broiler Chickens | 11 days | Based on residue elimination patterns. | [1] |

| Laying Hens (Egg abandonment) | 14 days | Based on residue elimination patterns. | [1] |

Experimental Protocols for DMZ and HMMNI Quantification

The accurate quantification of DMZ and its primary metabolite, HMMNI, in various avian matrices is fundamental to pharmacokinetic and residue studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity, specificity, and selectivity.[1]

Rationale for Experimental Choices in Sample Preparation

The goal of sample preparation is to efficiently extract the analytes of interest from a complex biological matrix while removing interfering substances like fats and proteins.

-

Extraction Solvent: Ethyl acetate is a commonly used solvent for extracting DMZ and HMMNI from tissues and eggs.[1] Its polarity is well-suited for these weakly basic compounds. The choice of solvent is critical for achieving high recovery rates. For instance, in some methods, dichloromethane is used for muscle and toluene for liver and eggs, indicating that the optimal solvent can be matrix-dependent.

-

Defatting: Due to the high lipid content of avian tissues and eggs, a defatting step is often necessary. This is typically achieved by washing the extract with a nonpolar solvent like n-hexane, which removes lipids while leaving the more polar analytes in the extraction solvent.[1]

-

Solid-Phase Extraction (SPE): SPE is a crucial cleanup step. The choice of sorbent is based on the chemical properties of the analytes and the matrix components.

-

Cation Exchange Cartridges (e.g., MCX): Because DMZ and HMMNI are weakly basic, they can be protonated under acidic conditions and retained on a strong cation exchange sorbent. Interfering substances can be washed away, and the analytes can then be eluted by changing the pH to a basic condition, which neutralizes their charge.[1] The addition of ammonia to the elution solvent helps to reverse the ionic state of DMZ and HMMNI, thereby improving recovery.[1][10]

-

Silica Gel Cartridges: These are used in normal-phase SPE. The polar silica stationary phase retains polar analytes from a nonpolar solvent. Elution is then performed with a more polar solvent.

-

Step-by-Step HPLC-MS/MS Workflow

The following is a generalized workflow for the analysis of DMZ and HMMNI in avian tissues.

Figure 2: General experimental workflow for DMZ and HMMNI analysis.

Detailed Protocol Steps:

-

Sample Homogenization: Weigh a precise amount of the tissue or egg sample (e.g., 2-4 g) into a centrifuge tube.[1] Homogenize the sample to ensure uniformity.

-

Liquid-Liquid Extraction: Add an appropriate volume of extraction solvent (e.g., 10 mL of ethyl acetate).[1] Vortex and shake vigorously for a set period (e.g., 10 minutes) to ensure thorough extraction.[1]

-

Centrifugation: Centrifuge the sample at a specified speed and temperature (e.g., 8,000 rpm at 4°C for 5 minutes) to separate the organic layer from the solid matrix.[1]

-

Supernatant Collection and Evaporation: Collect the supernatant. The extraction step may be repeated to improve recovery.[1] Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.[1]

-

Reconstitution and Defatting: Reconstitute the dried extract in a small volume of a suitable solvent. For egg extracts, this might be the initial mobile phase.[1] Add a nonpolar solvent like n-hexane, vortex, and centrifuge to remove lipids.[1]

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition the SPE cartridge with appropriate solvents as per the manufacturer's instructions.

-

Loading: Load the sample extract onto the cartridge.

-

Washing: Wash the cartridge with a solvent that removes interfering compounds but retains the analytes.

-

Elution: Elute the analytes with a suitable solvent. For cation exchange, this is often a basic solvent.[1]

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in a precise volume of the mobile phase for injection into the HPLC-MS/MS system.[1]

Conclusion and Future Directions

The pharmacokinetics of dimetridazole in avian species are characterized by rapid absorption and distribution, extensive oxidative metabolism to its primary metabolite HMMNI, and accumulation in lipid-rich tissues. This profile necessitates careful consideration of withdrawal times to ensure the absence of residues in food products derived from treated birds.

While current analytical methods provide robust and sensitive quantification of DMZ and HMMNI, there remain gaps in our understanding. Specifically, a more detailed characterization of the pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, and volume of distribution) in chickens and turkeys would be highly beneficial. Furthermore, the identification of the specific avian CYP450 isoforms responsible for dimetridazole metabolism would provide valuable insights for predicting potential drug-drug interactions and for comparative toxicology studies. Such research is crucial for the development of new, safer therapeutic agents for the poultry industry.

References

-

Elimination patterns of dimetridazole in egg of laying hens and tissues of broiler after oral administration. (2024). Frontiers in Veterinary Science. [Link]

-

Dimetridazole. (1990). FAO Food and Nutrition Paper 41/2. [Link]

-

Dimetridazole Review Findings. (2005). Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Efficacy of administration of ampicillin and/or dimetridazole in the management of experimentally induced necrotic enteritis in broiler chickens. (2023). Benha Veterinary Medical Journal. [Link]

-

Metronidazole pharmacokinetics in geese (Anser anser domesticus) after intravenous and oral administrations. (2023). Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS. (2014). Food Additives & Contaminants: Part A. [Link]

-

Cytochrome P450-dependent metabolism of midazolam in hepatic microsomes from chickens, turkeys, pheasant and bobwhite quail. (2006). Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Determination of dimetridazole in feedstuffs and pre-mixes by high-speed liquid chromatography. (1975). The Analyst. [Link]

-

A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2023). Pharmaceutics. [Link]

-

Effects of Dimetridazole and Antibiotics on Growth and Reproduction in Turkeys. (1969). Poultry Science. [Link]

-

DRAFT REVIEW REPORT RECONSIDERATION OF THE REGISTRATION AND APPROVAL OF LABELS OF PRODUCTS CONTAINING DIMETRIDAZOLE September 2004. (2004). Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Determination of dimetridazole and metronidazole in poultry and porcine tissues by gas chromatography–electron capture negative ionization mass spectrometry. (2000). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Determination of dimetridazole in feedstuffs and pre-mixes by high-speed liquid chromatography. (1975). The Analyst. [Link]

-

Effect of drug withdrawal time on the level of dimetridazole in tissues of Broad Breasted Bronze turkeys. (1963). ResearchGate. [Link]

-

Pharmacokinetics and anti-trichomonal efficacy of a dimetridazole tablet and water-soluble powder in homing pigeons (Columba livia). (1996). Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Midazolam metabolism in Cytochrome P450 3A knockout mice can be attributed to upregulated CYP2C enzymes. (2009). Drug Metabolism and Disposition. [Link]

-

Metronidazole Pharmacokinetics During Rapid Growth in Turkeys - Relation to Changes in Haemodynamics and Drug Metabolism. (2016). Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay. (2022). Frontiers in Veterinary Science. [Link]

-

Full in Vitro DDI Package, Improved Hepatocyte Assays and more News & Developments!. (2023). SOLVO Biotechnology. [Link]

-

In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5. (2001). Drug Metabolism and Disposition. [Link]

-

Determination of pharmaceutical compounds in surface- and ground-water samples by solid-phase extraction and high-performance liquid chromatography. (2000). St. John's University. [Link]

-

Pharmacokinetic Parameters and Estimating Extra-Label Tissue Withdrawal Intervals Using Three Approaches and Various Matrices for Meloxicam in Laying Hens. (2022). eScholarship, University of California. [Link]

-

Metronidazole Pharmacokinetics During Rapid Growth in Turkeys - Relation to Changes in Haemodynamics and Drug Metabolism. (2016). Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. (2022). Molecules. [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). Molecules. [Link]

Sources

- 1. Elimination patterns of dimetridazole in egg of laying hens and tissues of broiler after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.moswrat.com [books.moswrat.com]

- 7. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Sensitivity HPLC-MS/MS Method for the Determination of Dimetridazole in Animal Tissues

Abstract

This application note presents a detailed, robust, and high-sensitivity method for the quantitative determination and confirmation of Dimetridazole (DMZ) and its primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in various animal tissues using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Dimetridazole is a nitroimidazole antibiotic whose use in food-producing animals is prohibited in many jurisdictions due to toxicological concerns, including potential carcinogenicity and mutagenicity.[1][2] Consequently, regulatory bodies require highly sensitive and specific analytical methods to monitor for its illegal use and ensure food safety. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles and validated against international standards.

Introduction: The Rationale for Monitoring Dimetridazole

Dimetridazole belongs to the 5-nitroimidazole class of compounds, which have been historically used as veterinary drugs to treat and prevent protozoal and anaerobic bacterial infections in livestock and poultry.[1][2] However, extensive toxicological evaluation has raised significant safety concerns. Studies have shown that nitroimidazoles can be genotoxic and carcinogenic.[1][2] This has led to a worldwide ban on their use in food-producing animals in many regions, including the European Union.[1]

The primary analytical challenge is the detection of not only the parent drug (DMZ) but also its principal metabolite, HMMNI, which is also a metabolite of another nitroimidazole, ronidazole.[1][2] The inclusion of HMMNI as a target analyte is crucial for a comprehensive assessment of DMZ administration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its exceptional sensitivity, specificity, and ability to provide structural confirmation.[2][3] This note details a method designed for reliability and compliance with stringent regulatory performance criteria, such as those outlined in documents like the SANTE/11312/2021 guidance.[4]

Principle of the Analytical Method

The method is based on the extraction of Dimetridazole and its metabolite from a homogenized tissue sample, followed by a cleanup procedure to remove interfering matrix components, and subsequent analysis by LC-MS/MS.

-

Sample Preparation: The core principle is to efficiently transfer the target analytes from a complex biological matrix (tissue) into a clean solvent suitable for injection into the LC-MS/MS system. This is achieved through a combination of homogenization, liquid-liquid extraction (LLE), and/or solid-phase extraction (SPE). The choice of extraction solvent (e.g., ethyl acetate, acetonitrile) is based on the polarity of the target analytes, aiming for high recovery while minimizing the co-extraction of matrix components like fats and proteins.[1][2][5]

-

Chromatographic Separation (HPLC): A reversed-phase C18 column is used to separate Dimetridazole and HMMNI from other co-extracted compounds. The separation is based on the differential partitioning of the analytes between the stationary phase (C18) and a mobile phase, typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to ensure proper ionization.

-

Detection (Tandem Mass Spectrometry): The separated analytes are ionized, typically using electrospray ionization (ESI) in positive mode. The tandem mass spectrometer then isolates the specific precursor ion for each analyte, fragments it, and detects specific product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides two layers of specificity (precursor mass and product mass), ensuring highly reliable identification and quantification, even at trace levels.[3]

Materials and Reagents

-

Solvents: HPLC-grade or MS-grade acetonitrile, methanol, ethyl acetate, and n-hexane.

-

Reagents: Formic acid (98% or higher), ammonium acetate, anhydrous sodium sulfate, and analytical-grade water (18.2 MΩ·cm).

-

Standards: Certified reference standards of Dimetridazole (DMZ) and 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).

-

Internal Standards (IS): Isotopically labeled standards (e.g., Dimetridazole-d3, Ronidazole-d3) are highly recommended for accurate quantification to compensate for matrix effects and variations in extraction recovery.[2][3]

-

SPE Cartridges: C18 Solid Phase Extraction cartridges (e.g., 500 mg, 6 mL). Alternatively, other cleanup methods like QuEChERS-based approaches with lipid removal sorbents can be employed.[5]

-

Equipment: High-speed homogenizer, refrigerated centrifuge, solvent evaporator (e.g., nitrogen stream evaporator), vortex mixer, analytical balance.

Experimental Protocol: Step-by-Step Guide

Preparation of Standards

-

Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard (DMZ, HMMNI, and IS) and dissolve in 10 mL of methanol. Store at -20°C. These solutions are typically stable for 6-12 months.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions 1:100 with methanol.

-

Working Standard Solutions (e.g., 1 µg/mL & 100 ng/mL): Prepare fresh by further diluting the intermediate solutions. These are used for spiking and creating calibration curves.

Sample Preparation and Extraction

This protocol is a generalized procedure based on common methodologies.[1][2][3] Optimization may be required depending on the specific tissue type (e.g., muscle, liver, fat).

-

Homogenization: Weigh 5.0 ± 0.1 g of thawed, homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Spiking: For quality control (QC) and calibration samples, add the appropriate volume of working standard solution. For blank and test samples, add an equivalent volume of methanol. Add the internal standard solution to all samples except the double blank. Vortex briefly and allow to equilibrate for 15-30 minutes.

-

Extraction:

-

Add 10 mL of ethyl acetate.

-

Homogenize at high speed for 1 minute.

-

Add ~5 g of anhydrous sodium sulfate to aid in water removal and phase separation.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

-

Solvent Evaporation:

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction step with another 10 mL of ethyl acetate. Combine the supernatants.

-

Evaporate the combined extracts to dryness at 40°C under a gentle stream of nitrogen.

-

-

Cleanup (Liquid-Liquid Partitioning):

-

Reconstitute the dried extract in 1 mL of 1% formic acid in water.

-

Add 3 mL of n-hexane, vortex for 1 minute, and centrifuge for 5 minutes.

-

Discard the upper n-hexane layer (this step removes non-polar interferences like fat).

-

-

Final Preparation:

-

Filter the lower aqueous layer through a 0.22 µm syringe filter into an autosampler vial.

-

This solution is now ready for LC-MS/MS injection.

-

Workflow Diagram

Caption: Workflow for DMZ analysis in tissue.

Instrumental Analysis: HPLC-MS/MS Conditions

The following are typical starting conditions. The instrument must be tuned and calibrated according to the manufacturer's specifications.

Liquid Chromatography (HPLC)

| Parameter | Recommended Condition | Causality and Justification |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like DMZ and HMMNI. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation of the analytes, enhancing ionization efficiency for positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency and is MS-compatible. |

| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate | A gradient elution is necessary to effectively separate analytes from early-eluting matrix components and ensure the column is cleaned of late-eluting compounds. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reproducibility of retention times. |

| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Recommended Condition | Causality and Justification |

| Ionization Mode | Electrospray Ionization (ESI), Positive | DMZ and HMMNI contain basic nitrogen atoms that are readily protonated, making positive ESI highly effective. |

| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ion generation. |

| Source Temp. | 150 °C | Helps in the desolvation process without causing thermal degradation of the analytes. |

| Desolvation Temp. | 400 °C | High temperature is required to efficiently evaporate the mobile phase, releasing ions into the gas phase. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity by monitoring specific precursor-to-product ion transitions. |

MRM Transitions

The following transitions are indicative and must be optimized on the specific instrument used. At least two transitions are monitored per analyte for confirmation.[2]

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Dimetridazole (DMZ) | 142.1 | 96.0 | 81.0 |

| HMMNI | 158.0 | 140.0 | 55.0 |

| Dimetridazole-d3 (IS) | 145.1 | 98.0 | 83.0 |

Method Validation: Ensuring Trustworthiness and Reliability

A new analytical method must be rigorously validated to ensure it is fit for purpose. Validation should be performed in accordance with internationally recognized guidelines such as those from the FDA or the EU (SANTE/11312/2021).[4][6][7] The key performance parameters are summarized below.

Validation Workflow

Caption: Key stages in the analytical method validation process.

Performance Characteristics

The following table presents typical acceptance criteria for the validation of veterinary drug residue methods.

| Parameter | Definition | Typical Acceptance Criteria (SANTE/11312/2021)[4][8] |

| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks (>30% of LOQ) at the retention time of the analyte in blank samples. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Residuals should be random and within ±20%. |

| Accuracy (Recovery) | The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. | Mean recovery should be within 70-120%.[4] |

| Precision (RSD) | The closeness of agreement between independent test results obtained under stipulated conditions. | Repeatability (RSDr) ≤ 20%. Within-lab reproducibility (RSDR) ≤ 25%. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest validated spike level meeting accuracy and precision criteria. |

| Decision Limit (CCα) & Detection Capability (CCβ) | For banned substances: CCα is the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β. | Determined statistically from the analysis of 20 blank samples fortified at the level of interest.[2] |

| Matrix Effects | The alteration of ionization efficiency by co-eluting matrix components. | Should be assessed and compensated for, often by using an isotopically labeled internal standard or matrix-matched calibration.[9][10] |

Table 1: Example Validation Summary

| Analyte | Spiked Level (µg/kg) | Mean Recovery (%) | Precision (RSDr, %) |

| Dimetridazole | 0.5 | 98.2 | 6.5 |

| 1.0 | 95.5 | 5.1 | |

| 2.0 | 99.1 | 4.8 | |

| HMMNI | 0.5 | 92.4 | 8.2 |

| 1.0 | 94.0 | 7.3 | |

| 2.0 | 96.8 | 6.1 |

Data are illustrative, based on typical performance found in literature.[1][2]

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS/MS method for the determination of Dimetridazole and its metabolite HMMNI in animal tissues. The described protocol, from sample preparation to instrumental analysis and validation, is designed to deliver the high sensitivity, specificity, and reliability required for regulatory monitoring programs. By explaining the causality behind the procedural choices and grounding the method in established validation frameworks, this guide serves as a robust resource for researchers and analytical scientists in the field of food safety and drug development. Adherence to these principles ensures that the data generated is defensible, trustworthy, and contributes to protecting public health.

References

-

Determination of Metronidazole, Dimetridazole, Ronidazole and Their Metabolites in Bovine Muscle by Liquid Chromatography. CABI Digital Library. [Link]

-

Analytical Method for Ipronidazole, Dimetridazole, Metronidazole, Ronidazole (Targeted to animal and fishery products). Ministry of Health, Labour and Welfare, Japan. [Link]

-

Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS. ResearchGate. [Link]

-

Sensitive and Accurate Multi-Class Veterinary Drug Analytical Method Validation for Shell Eggs Using Liquid Chromatography. FDA. [Link]

-

Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies. [Link]

-

Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry. PubMed. [Link]

-

Determination of dimetridazole, ronidazole and their common metabolite in poultry muscle and eggs by high performance liquid chromatography with UV detection and confirmatory analysis by atmospheric pressure chemical ionisation mass spectrometry. Royal Society of Chemistry. [Link]

-

Dimetridazole Review Findings. Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

-

Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. FDA. [Link]

-

Bioanalytical Method Validation. FDA. [Link]

-

Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]

-

Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Accredia. [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. agilent.com [agilent.com]

- 6. fda.gov [fda.gov]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]

- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

High-Recovery Solid-Phase Extraction (SPE) Protocol for the Cleanup of Dimetridazole in Complex Honey Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and reliable method for the extraction and cleanup of dimetridazole (DMZ) from complex honey samples prior to analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Dimetridazole, a nitroimidazole antibiotic, is banned for use in food-producing animals within the European Union and other jurisdictions due to its potential carcinogenic properties, necessitating highly sensitive and accurate analytical methods for its detection.[1][2][3] The complex composition of honey, rich in sugars, acids, and pigments, presents a significant challenge, causing matrix effects that can suppress analyte signals and compromise analytical accuracy. This protocol utilizes a mixed-mode strong cation-exchange (SCX) solid-phase extraction (SPE) strategy to effectively isolate the moderately basic DMZ from endogenous interferences. The method achieves high analyte recovery and clean extracts, ensuring reliable quantification at sub-µg/kg levels, consistent with regulatory requirements for zero-tolerance substances.[4][5]

Introduction: The Challenge of Dimetridazole Analysis in Honey

Dimetridazole is an antiprotozoal agent formerly used in poultry and swine.[2][6] Its classification as a potentially carcinogenic and genotoxic substance has led to a prohibition of its use in animals intended for human consumption, including honey bees.[2][3] Regulatory bodies enforce a zero-tolerance policy, which requires analytical methods capable of detecting residues at the lowest feasible levels.[5]

The analysis of trace contaminants in honey is notoriously difficult. The high sugar content (>80%) makes the matrix viscous and complex, while other components like organic acids, flavonoids, and phenolic compounds can interfere with analyte retention and detection.[7] A robust sample cleanup step is therefore critical to remove these interferences, reduce matrix effects in the LC-MS/MS source, and concentrate the analyte to achieve the required low limits of detection.[8]

Solid-phase extraction (SPE) is a powerful technique for this purpose. This protocol details a method based on a mixed-mode strong cation-exchange (SCX) sorbent. This approach leverages a dual retention mechanism (reversed-phase and ion-exchange) to provide superior selectivity and cleanup efficiency compared to single-mode sorbents.

Method Principle: Leveraging Mixed-Mode Cation Exchange

The selected method is based on the physicochemical properties of dimetridazole and the honey matrix components.

-

Dimetridazole Properties: DMZ is a moderately basic compound capable of being protonated (positively charged) under acidic conditions. This allows it to be strongly retained by a cation-exchange sorbent.

-

SPE Sorbent: A mixed-mode polymer with both reversed-phase (for retaining hydrophobic compounds) and strong cation-exchange (for retaining positive ions) functional groups is ideal. This dual mechanism allows for a more rigorous and selective cleanup.

-

Extraction Logic:

-

Load: The honey sample is diluted in an acidic solution (e.g., 2% formic acid). This reduces viscosity and ensures that the target DMZ molecule is protonated (DMZ-H⁺). When this solution is loaded onto the SPE cartridge, DMZ is retained by strong ion-exchange interactions.

-

Wash: A series of washes is performed. An acidic wash maintains the protonated state of DMZ, keeping it bound to the sorbent while washing away polar, neutral interferences. A subsequent wash with a neutral organic solvent (e.g., methanol) disrupts weaker hydrophobic interactions and removes non-polar interferences.[4]

-

Elute: To release the analyte, a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) is used. The ammonia deprotonates the DMZ, neutralizing its charge and breaking the strong ionic bond with the sorbent, allowing it to be eluted.[4]

-

This multi-step, selective process results in a significantly cleaner extract than what could be achieved with simpler liquid-liquid extraction or reversed-phase SPE alone.

Analyte Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 1,2-dimethyl-5-nitro-1H-imidazole | [1][6] |

| Molecular Formula | C₅H₇N₃O₂ | [6] |

| Molar Mass | 141.130 g·mol⁻¹ | [6] |

| pKa (Conjugate Acid) | ~2.5 - 3.0 (Estimated) | - |

| Ionization Mode | Positive ESI ([M+H]⁺) | [1][8] |

Apparatus and Reagents

-

Apparatus:

-

Analytical balance (4-decimal places)

-

Vortex mixer

-

Centrifuge (capable of >8000 rpm)

-

SPE vacuum manifold

-

Nitrogen evaporator with water bath (40°C)

-

15 mL and 50 mL polypropylene centrifuge tubes

-

LC-MS/MS system

-

-

Reagents:

-

Dimetridazole (DMZ) analytical standard

-

Isotopically labeled internal standard (e.g., Dimetridazole-d₃), recommended for best accuracy

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (reagent grade)

-

Methanol, Acetonitrile (HPLC or LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

SPE Cartridges:

-

Mixed-mode, strong cation-exchange polymeric SPE cartridges (e.g., Oasis MCX, 3 cc, 60 mg or equivalent).

-

Detailed Experimental Protocol

Sample Preparation and Pre-Treatment

Causality Note: Diluting the viscous honey in an acidic aqueous solution is crucial. It lowers viscosity for efficient passage through the SPE sorbent, ensures complete dissolution, and protonates the DMZ analyte, which is essential for its retention on the cation-exchange sorbent.[4]

-

Weigh 1.0 g (± 0.01 g) of homogenized honey into a 15 mL polypropylene centrifuge tube.[4]

-

If using, spike the sample with an appropriate volume of internal standard solution (e.g., DMZ-d₃ at 2.0 µg/kg) and allow it to equilibrate for 15 minutes.[4]

-

Add 3.0 mL of 2% formic acid in water.

-

Vortex vigorously for 2 minutes or until the honey is completely dissolved. The solution should be homogenous.

-

The sample is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) Workflow

The following protocol is optimized for a 60 mg mixed-mode strong cation-exchange cartridge. Flow rates should be maintained at 1-2 mL/min.

| Step | Reagent | Volume | Purpose & Rationale |

| 1. Condition | Methanol | 3 mL | To wet the polymeric sorbent and activate the reversed-phase functional groups. |

| 2. Equilibrate | 2% Formic Acid in Water | 3 mL | To prepare the sorbent with the same pH and solvent composition as the sample, ensuring consistent retention of the protonated analyte upon loading. |

| 3. Load | Pre-treated Honey Sample | All (~4 mL) | To load the sample onto the sorbent. The protonated DMZ binds strongly to the cation-exchange sites. Discard the flow-through. |

| 4. Wash 1 | 2% Formic Acid in Water | 3 mL | To remove hydrophilic interferences (sugars, acids) while ensuring DMZ remains protonated and retained. |

| 5. Wash 2 | Methanol | 3 mL | To remove less polar, matrix-retained interferences.[4] The strong ionic bond retains DMZ while lipophilic components are washed away. |

| 6. Dry | Vacuum or N₂ | 5 min | To thoroughly dry the sorbent bed, removing residual wash solvents which could dilute the final eluate and affect evaporation. |

| 7. Elute | 5% NH₄OH in Methanol | 3 mL | The basic solution neutralizes the charge on the DMZ, breaking the ionic bond with the sorbent and allowing it to be eluted.[4] Collect the eluate. |

Post-Elution Concentration

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 0.5 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Workflow Visualization

The entire sample preparation and SPE process is summarized in the diagram below.

Caption: Workflow for DMZ extraction from honey.

Method Performance and Validation

This method is based on protocols that have been thoroughly validated, demonstrating excellent performance for the analysis of nitroimidazoles in honey.[4][9][10]

Expected Performance Characteristics

| Parameter | Typical Value | Rationale / Comment |

| Recovery | 90 - 107% | High recovery demonstrates the efficiency of the elution step and minimal analyte loss during washing.[4][9] |

| Precision (RSD) | < 15% | Low relative standard deviation indicates the method is highly reproducible.[9][10] |

| Limit of Detection (LOD) | 0.02 - 0.2 µg/kg | The method is sensitive enough to detect residues far below any potential action limit.[4][10] |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/kg | The method allows for reliable quantification at levels required for regulatory monitoring.[4] |

Note: Performance characteristics should be independently verified by each laboratory. The use of an isotopically labeled internal standard is highly recommended to correct for any variability in recovery and matrix effects, thereby improving accuracy and precision.[9][10]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | 1. Incomplete elution. 2. Analyte breakthrough during loading/washing. 3. Sorbent drying out before loading (for non-wettable sorbents). | 1. Ensure elution solvent is sufficiently basic (freshly prepared 5% NH₄OH). Try a second elution step. 2. Ensure sample pH is acidic (<3) before loading. Do not exceed recommended flow rates. 3. Use a water-wettable sorbent (like the one recommended) to avoid this issue.[11] |

| High RSDs (Poor Precision) | Inconsistent sample processing or SPE technique. | Ensure honey is fully homogenized before sampling. Maintain consistent flow rates across all samples using the vacuum manifold. Vortex all samples for the same duration. |

| High Matrix Effects (Signal Suppression) | Insufficient cleanup; co-elution of interfering matrix components. | Ensure wash steps are performed correctly. Increase wash volume or try a stronger organic wash solvent (e.g., 50% Methanol) if recovery is not compromised. Ensure the sorbent is fully dried before elution. |

| Clogged SPE Cartridge | Particulate matter in the sample; incomplete dissolution of honey. | Centrifuge the diluted honey sample at high speed (>8000 rpm) for 5 minutes after dissolution and load only the supernatant. |

Conclusion

The solid-phase extraction protocol detailed in this application note provides a highly effective and selective method for the cleanup of dimetridazole in challenging honey matrices. By employing a mixed-mode strong cation-exchange mechanism, the method successfully removes complex matrix interferences, leading to high analyte recovery, excellent precision, and the low detection limits required for regulatory compliance. This protocol serves as a reliable foundation for laboratories conducting routine monitoring and surveillance of banned veterinary drug residues in honey, ensuring consumer safety and data integrity.

References

-

Sakamoto, M., Takeba, K., Sasamoto, T., Kusano, T., Hayashi, H., Kanai, S., Kanda, M., & Nagayama, T. (2011). Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry. Shokuhin Eiseigaku Zasshi, 52(1), 51-58. [Link]

-

Wang, J., Wang, L., Wang, L., et al. (2017). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2017, 8560378. [Link]

-

Tao, Y., Xie, K., Chen, D., Pan, Y., Liu, Z., Huang, L., Yuan, Z., & Liu, J. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3329. [Link]

-

Bako, T., & Abagen, F. (2023). Analytical Assessment of Nitroimidazoles in Honey Samples from Southeastern Albania, utilizing SupelMIP™ SPE Columns with LC/-. Avestia Publishing. [Link]

-

Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Ipronidazole, Dimetridazole, Metronidazole, Ronidazole. MHLW. [Link]

-

PubMed. (2011). Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry. National Center for Biotechnology Information. [Link]

-

Waters Corporation. (n.d.). A Confirmatory Method for the Determination of Chloramphenicol, Thiamphenicol, and Florfenicol in Honey. Waters Corporation. [Link]

-

PubChem. (n.d.). Dimetridazole. National Center for Biotechnology Information. [Link]

-

de Souza, S. V., Sizele, O., & de Lourdes Cardeal, Z. (2015). Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 32(4), 481–492. [Link]

-

EFSA (European Food Safety Authority). (2023). Veterinary medicinal product residues in live animal products – 2021 report. EFSA. [Link]

-

Martin, P. (2002). European Union legislation and honey. Bees for Development Journal, 64. [Link]

-

Viñas, P., Balsalobre, N., López-Erroz, C., & Hernández-Córdoba, M. (2004). Multiclass Analysis of Antibiotic Residues in Honey by Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(12), 3662-3668. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of nitroimidazole antibiotics. ResearchGate. [Link]

-

ResearchGate. (2015). Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS. ResearchGate. [Link]

-

Semantic Scholar. (2011). Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry. Semantic Scholar. [Link]

-

European Commission. (2018). Guidance Document on the Implementation of Commission Regulation (EU) No 283/2013. European Commission. [Link]

-

Jenkins, K. M., & Young, M. S. (2014). LC–MS-MS Determination of Nitrofuran Metabolite Residues in Honey. Waters Corporation. [Link]

-

Wikipedia. (n.d.). Dimetridazole. Wikipedia. [Link]

-

ResearchGate. (2024). Detection and Analysis of Nitroimidazole Residues in Albanian Honey: Implications for Food Safety and Regulatory Oversight. ResearchGate. [Link]

-

AGES. (2011). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. AGES. [Link]

-

Mérieux NutriSciences. (2023). Antibiotic residues in honey. Mérieux NutriSciences. [Link]

-

Hewitt, S. A., & Kirkpatrick, J. (1999). Determination of dimetridazole, ronidazole and their common metabolite in poultry muscle and eggs by high performance liquid chromatography with UV detection and confirmatory analysis by atmospheric pressure chemical ionisation mass spectrometry. The Analyst, 124(7), 1037-1042. [Link]

-

Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of metronidazole. ResearchGate. [Link]

-

Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. [Link]

-

QSI. (2018). Antibiotic residues: New Implementing Regulation 2018/470/EU. QSI. [Link]

-

MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Dimetridazole Review Findings. APVMA. [Link]

-

MDPI. (2023). Multi-Analyte Method for Antibiotic Residue Determination in Honey Under EU Regulation 2021/808. MDPI. [Link]

Sources

- 1. Dimetridazole | C5H7N3O2 | CID 3090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. European Union legislation and honey - Issuu [issuu.com]

- 4. mdpi.com [mdpi.com]

- 5. tentamus.com [tentamus.com]

- 6. Dimetridazole - Wikipedia [en.wikipedia.org]

- 7. avestia.com [avestia.com]

- 8. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

Application Notes & Protocols for the Administration of Dimetridazole in Drinking Water for Poultry Studies

A Foreword from the Senior Application Scientist

In the realm of veterinary pharmacology and poultry science, precision and methodological rigor are paramount. The administration of therapeutic or investigational compounds via drinking water is a common and efficient method for flock-based studies, yet it is fraught with potential for variability that can compromise study outcomes. These application notes are designed for the research scientist and drug development professional, providing a comprehensive guide to the administration of Dimetridazole (DMZ) in drinking water for poultry.

This document moves beyond a simple recitation of steps. It is grounded in the principles of causality, ensuring that the user understands not just how to perform a procedure, but why each step is critical for the validity and reproducibility of the experiment. We will delve into the biochemical mechanism of Dimetridazole, detail robust protocols for its preparation and administration, and establish self-validating systems to ensure accurate dosing and interpretation of results. Every recommendation is underpinned by authoritative sources to uphold the highest standards of scientific integrity.